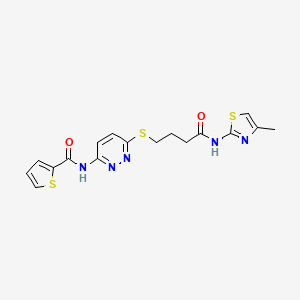

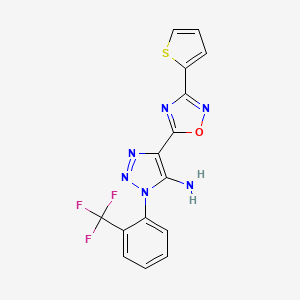

(E)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of the 3,4-dimethoxyphenyl group . It’s likely to be an organic compound with potential applications in various fields.

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as (E)-1-(3′,4′-dimethoxyphenyl) butadiene have been used in anti-tumorigenic applications . Another related compound, (E)-1-(3,4-DIMETHOXYPHENYL)-3-(2-PHENYL-4-O-TOLYL-4H-CHROMEN-3-YL)PROP-2-EN-1-ONE, has been mentioned in the context of chemical properties .

Applications De Recherche Scientifique

Vibrational Spectroscopic Investigations and Molecular Docking Studies

Research on similar pyrazole derivatives highlights their significance in industrial and biological fields. One study investigated N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide through quantum chemical studies, vibrational spectroscopic investigations, and molecular docking. These studies reveal the compound's potential as an inhibitor of CDK2s, showcasing its relevance in cancer research and treatment strategies (Pillai et al., 2017).

Antioxidant and Anticancer Activities

Several studies have synthesized and evaluated pyrazole-based heterocycles for their biological activities. For instance, novel pyrazole- and isoxazole-based heterocycles demonstrated significant anti-HSV-1 and cytotoxic activities (Dawood et al., 2011). Another research synthesized (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide and investigated its in vitro antidiabetic and antioxidant activities, suggesting potential for therapeutic applications (Karrouchi et al., 2020).

Corrosion Protection Behavior

The application of carbohydrazide-pyrazole compounds for corrosion protection of mild steel in acidic solutions was studied, demonstrating their effectiveness as corrosion inhibitors. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Paul et al., 2020).

Magnetic Studies and Molecular Modeling

The synthesis and characterization of tetranuclear Cu4(II), Ni4(II) square grids, and a dicopper(II) complex using heterocycle-based ligands were conducted. These studies contribute to the understanding of molecular interactions and magnetic properties, relevant in material science and electronics (Mandal et al., 2011).

Antimicrobial and Antitumor Agents

Research into the synthesis of novel pyrazole derivatives has shown promising results in the development of antimicrobial and anticancer agents. These compounds display significant activity against various cancer cell lines, highlighting their potential in therapeutic applications (Ningaiah et al., 2014).

Orientations Futures

While specific future directions for this compound are not available, related compounds have shown potential in various applications. For example, (E)-1-(3′,4′-dimethoxyphenyl) butadiene has shown anti-tumorigenic effects in various carcinomas . Another study discusses the potential of lignin peroxidase in the degradation of lignin and its aromatic derivative compounds .

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with various cellular targets, influencing processes such as melanogenesis

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to exert their effects through reactive oxygen species (ros) mediated apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, it might modulate genes involved in glutathione metabolism, which plays a crucial role in maintaining cellular redox balance .

Pharmacokinetics

The compound’s molecular structure, as determined by x-ray analysis , could provide insights into its potential pharmacokinetic properties.

Result of Action

Related compounds have been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that this compound might have similar effects.

Propriétés

IUPAC Name |

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-9-7-12(18-16-9)15(20)19-17-10(2)11-5-6-13(21-3)14(8-11)22-4/h5-8H,1-4H3,(H,16,18)(H,19,20)/b17-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJAMJPKYVCVBO-LICLKQGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2374128.png)

![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)

![4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2374137.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2374139.png)